N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a synthetic compound known for its diverse applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a thieno[3,4-c]pyrazole core, a 4-chlorophenyl group, and a 3-fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H16ClN3O2S with a molecular weight of approximately 371.86 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a chlorophenyl group and a fluorobenzamide moiety.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated that the compound inhibits cell proliferation by inducing apoptosis through the modulation of key signaling pathways.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 8.7 | Inhibition of PI3K/AKT/mTOR pathway |
HeLa (Cervical) | 10.1 | Disruption of cell cycle progression |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is likely mediated through the suppression of NF-κB signaling pathways.
Case Study: Inhibition of TNF-α Production
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-α levels compared to untreated controls.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been reported to inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Enzyme Modulation : It may act as an inhibitor of enzymes critical for cellular metabolism and proliferation.
- Receptor Interaction : Interaction with G-protein coupled receptors (GPCRs) may also play a role in its pharmacological effects.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of the chlorophenyl and fluorobenzamide groups through electrophilic aromatic substitution.
- Purification : Final purification steps using chromatography techniques to obtain the desired product with high purity.
Future Directions and Applications
Given its promising biological activities, this compound holds potential for further development as a therapeutic agent in oncology and inflammatory diseases. Future research should focus on:
- In vivo Studies : To evaluate efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate detailed pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-12-4-6-14(7-5-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-2-1-3-13(20)8-11/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFBBBVZUOQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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